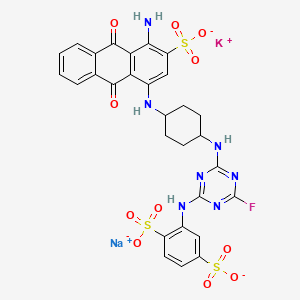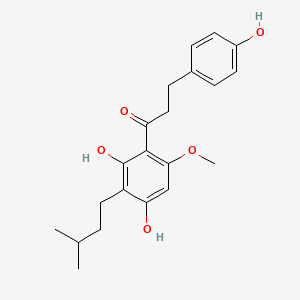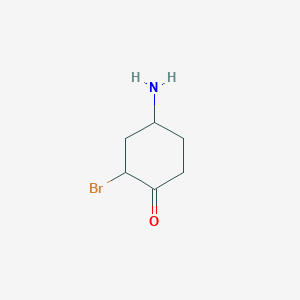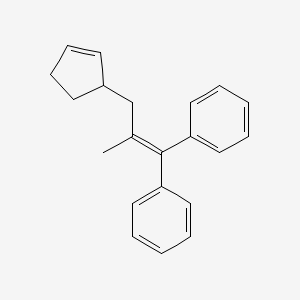
1-Propene, 3-(2-cyclopentenyl)-2-methyl-1,1-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propene, 3-(2-cyclopentenyl)-2-methyl-1,1-diphenyl- is an organic compound with a complex structure that includes a propene backbone, a cyclopentenyl group, and two phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propene, 3-(2-cyclopentenyl)-2-methyl-1,1-diphenyl- typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of cyclopentene with a suitable alkyl halide, followed by a series of reactions to introduce the propene and phenyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Catalysts and advanced purification techniques, such as distillation and chromatography, are often employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
1-Propene, 3-(2-cyclopentenyl)-2-methyl-1,1-diphenyl- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, using agents like lithium aluminum hydride, can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
科学的研究の応用
1-Propene, 3-(2-cyclopentenyl)-2-methyl-1,1-diphenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1-Propene, 3-(2-cyclopentenyl)-2-methyl-1,1-diphenyl- exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and triggering specific cellular responses. The pathways involved can include signal transduction cascades, leading to changes in gene expression or metabolic processes.
類似化合物との比較
Similar Compounds
Cyclopentane, 2-propenyl-: A simpler analog with a similar cyclopentane structure but lacking the phenyl groups.
Cyclopentane, 1-methyl-3-(2-methylpropyl)-: Another related compound with different alkyl substituents.
Uniqueness
1-Propene, 3-(2-cyclopentenyl)-2-methyl-1,1-diphenyl- is unique due to the presence of both cyclopentenyl and phenyl groups, which confer distinct chemical and physical properties. These structural features make it a versatile compound for various applications in research and industry.
特性
分子式 |
C21H22 |
|---|---|
分子量 |
274.4 g/mol |
IUPAC名 |
(3-cyclopent-2-en-1-yl-2-methyl-1-phenylprop-1-enyl)benzene |
InChI |
InChI=1S/C21H22/c1-17(16-18-10-8-9-11-18)21(19-12-4-2-5-13-19)20-14-6-3-7-15-20/h2-8,10,12-15,18H,9,11,16H2,1H3 |
InChIキー |
WZJOJDGIZRREKX-UHFFFAOYSA-N |
正規SMILES |
CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)CC3CCC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


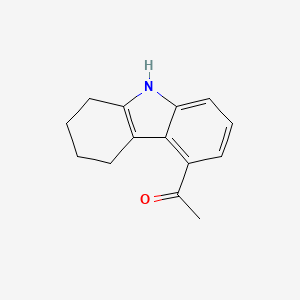
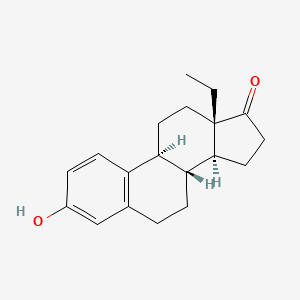
![2,2-dimethylpropanoyloxymethyl (6S,7S)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-3-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;hydrochloride](/img/structure/B13411176.png)
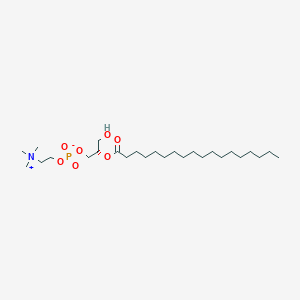
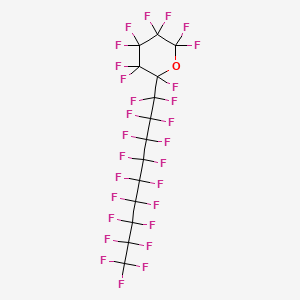
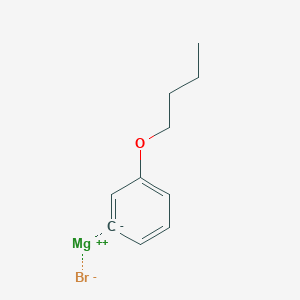
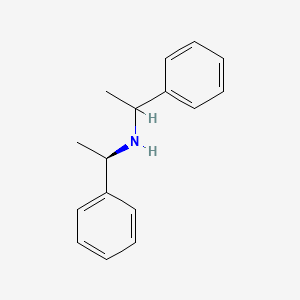
![2-Hydroxy-6-[2-hydroxy-6-(hydroxymethyl)-4-methyl-phenoxy]-3-(3-methylbut-2-enyl)benzoic acid](/img/structure/B13411193.png)
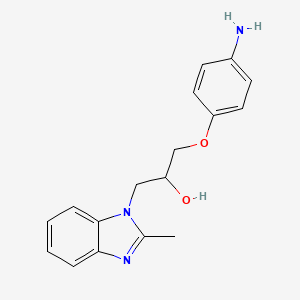

![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, ethyl ester](/img/structure/B13411198.png)
